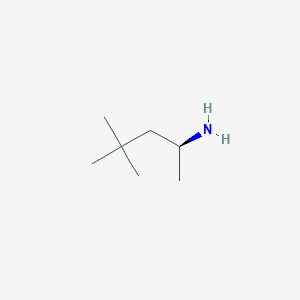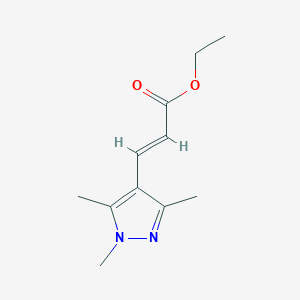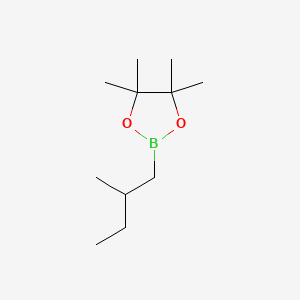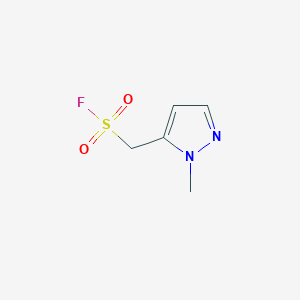
1-(5-Chloro-2-fluorobenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-fluorobenzyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group substituted with chlorine and fluorine atoms at the 5 and 2 positions, respectively, attached to a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-fluorobenzyl)piperazine typically involves the reaction of 5-chloro-2-fluorobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Chloro-2-fluorobenzyl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzyl chloride moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can convert the benzyl chloride group to a benzyl alcohol group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted piperazine derivatives.
Oxidation: Benzyl alcohol or benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-2-fluorobenzyl)piperazine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is utilized in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-2-fluorobenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Chloro-6-fluorobenzyl)piperazine
- 1-(4-Fluorobenzyl)piperazine
- 1-(2-Fluorobenzyl)piperazine
Comparison: 1-(5-Chloro-2-fluorobenzyl)piperazine is unique due to the specific positioning of the chlorine and fluorine atoms on the benzyl group. This unique substitution pattern can influence the compound’s reactivity, biological activity, and overall properties compared to its analogs .
Eigenschaften
Molekularformel |
C11H14ClFN2 |
|---|---|
Molekulargewicht |
228.69 g/mol |
IUPAC-Name |
1-[(5-chloro-2-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14ClFN2/c12-10-1-2-11(13)9(7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 |
InChI-Schlüssel |
LOZDMYBQETXJLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CC2=C(C=CC(=C2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


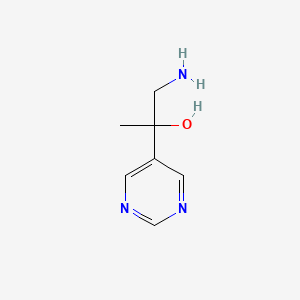



![(2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid](/img/structure/B13612245.png)


